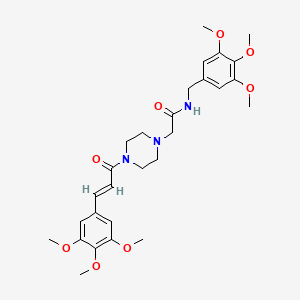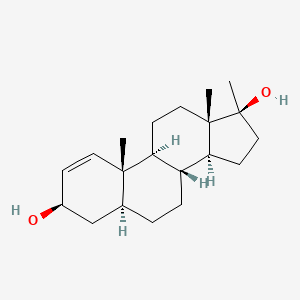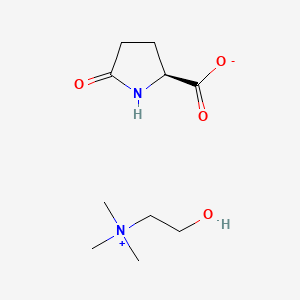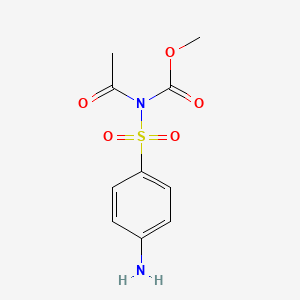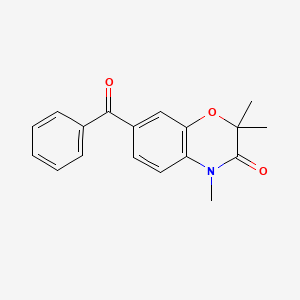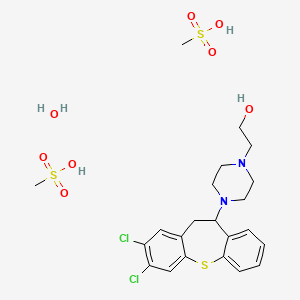
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is a complex organic compound with a molecular formula of C23H23Cl3N6O2S. This compound is known for its unique structure, which includes a pyridinium chloride moiety, a sulphonyl group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves multiple steps. The process typically begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulphonyl group is then introduced through sulphonation, and the final step involves the formation of the pyridinium chloride moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, sulphonamides, and substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The azo linkage and sulphonyl group play a crucial role in its activity, allowing it to interact with different biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(((3,5-Dichloro-4-((4-aminophenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- 1-(2-(((3,5-Dichloro-4-((4-(dimethylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
Uniqueness
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is unique due to the presence of the 2-cyanoethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
33869-97-5 |
|---|---|
Fórmula molecular |
C23H23Cl3N6O2S |
Peso molecular |
553.9 g/mol |
Nombre IUPAC |
3,5-dichloro-4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)benzenesulfonamide;chloride |
InChI |
InChI=1S/C23H23Cl2N6O2S.ClH/c1-30(12-5-10-26)19-8-6-18(7-9-19)28-29-23-21(24)16-20(17-22(23)25)34(32,33)27-11-15-31-13-3-2-4-14-31;/h2-4,6-9,13-14,16-17,27H,5,11-12,15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZTDOWSYGFNKZEF-UHFFFAOYSA-M |
SMILES canónico |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)NCC[N+]3=CC=CC=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


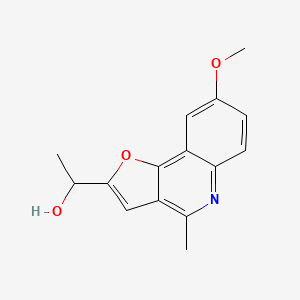
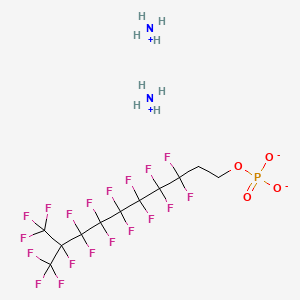

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)
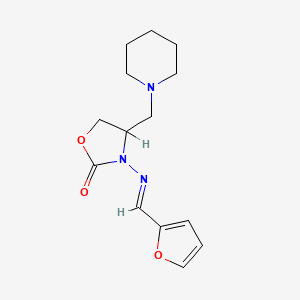
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)
